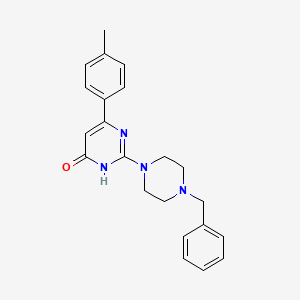![molecular formula C21H17N3O2 B6087708 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6087708.png)
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phthalazinone derivatives and has been shown to exhibit a range of biochemical and physiological effects.
科学研究应用
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antioxidant and anti-inflammatory effects. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have neuroprotective effects and has been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has also been studied for its potential use in the treatment of cancer and diabetes.
作用机制
The mechanism of action of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is not fully understood, but it is thought to involve the inhibition of oxidative stress and inflammation. 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has also been shown to have anti-tumor effects and has been studied for its potential use in the treatment of cancer.
实验室实验的优点和局限性
One of the major advantages of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its potent antioxidant and anti-inflammatory effects. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its limited solubility in water, which can make it difficult to administer in some experimental settings.
未来方向
There are several future directions for research on 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. One area of research is the potential use of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have potential anti-tumor effects and could be studied further for its potential use in cancer treatment. Finally, the development of more efficient methods for administering 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol could expand its potential applications in research.
合成方法
The synthesis of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol involves the reaction of 4-methoxybenzyl chloride with phthalazine in the presence of anhydrous potassium carbonate. The resulting intermediate is then reacted with 2-amino-phenol in the presence of sodium hydride to yield 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. The synthesis of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been optimized to yield high purity and high yield.
属性
IUPAC Name |
2-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)20-16-6-2-3-7-17(16)21(24-23-20)22-18-8-4-5-9-19(18)25/h2-13,25H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYNCFYVVYMKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(4-Methoxyphenyl)phthalazin-1-yl]amino]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-3-pyridin-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087635.png)
![N-(2-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087638.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B6087655.png)
![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087656.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6087660.png)
![5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol](/img/structure/B6087665.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6087672.png)
![methyl 1-(3-{4-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6087673.png)

![methyl 4-methyl-2-({[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6087700.png)
![{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6087701.png)

![methyl N-{[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6087718.png)